Helicene Chiral Resolution Agent
The (R)-enantiomer of 2-phthalimidopropanoic acid chloride successfully separated both enantiomers of a new thiahexahelicene system, demonstrating efficacy as a chiral resolving agent for helically chiral hexacyclic aromatic compounds [1]. This application leverages the rigid phthalimide chromophore and the stereogenic alpha-carbon center, a feature not available in the beta-substituted 3-phthalimidopropionic acid analog.
| Evidence Dimension | Chiral separation of thiahexahelicene enantiomers |
|---|---|
| Target Compound Data | Successful baseline separation of both enantiomers |
| Comparator Or Baseline | No comparator resolving agent reported; baseline is complete enantiomer separation |
| Quantified Difference | Complete resolution (two distinct enantiomer fractions obtained) |
| Conditions | Heck coupling and photocyclization synthesis of thiahexahelicene; resolution using (R)-2-phthalimidopropanoic acid chloride |
Why This Matters
Demonstrates unique utility in chiral resolution of polycyclic aromatic systems, a capability not documented for the 3-phthalimidopropionic acid positional isomer.
- [1] Sahasithiwat, S. et al. (2012). Synthesis and resolution of a new thiahexahelicene. Tetrahedron Letters, 53(44), 5824-5827. View Source
